molecular formula C6H5F2NO2S B15255446 2,2-Difluoro-3-(thiazol-2-yl)propanoic acid

2,2-Difluoro-3-(thiazol-2-yl)propanoic acid

Cat. No.: B15255446
M. Wt: 193.17 g/mol
InChI Key: VZZKAORXUHTCBF-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(thiazol-2-yl)propanoic acid is a chemical compound with the molecular formula C6H5F2NO2S and a molecular weight of 193.17 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thiazole derivative with a difluorinated propanoic acid precursor under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(thiazol-2-yl)propanoic acid is unique due to the presence of both the difluorinated propanoic acid moiety and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.17 g/mol

IUPAC Name

2,2-difluoro-3-(1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H5F2NO2S/c7-6(8,5(10)11)3-4-9-1-2-12-4/h1-2H,3H2,(H,10,11)

InChI Key

VZZKAORXUHTCBF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(C(=O)O)(F)F

Origin of Product

United States

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